新橙皮苷
科学研究应用
新橙皮苷在科学研究中具有广泛的应用:
作用机制
新橙皮苷通过多种分子途径发挥作用:
生化分析
Biochemical Properties
Neodiosmin is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing plant immunity . Both glutathione and Neodiosmin content were specifically up-regulated by Effector-triggered immunity (ETI) and Pattern-triggered immunity (PTI), respectively .
Cellular Effects
Neodiosmin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the activation of the plant immune response, which includes pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) .
Molecular Mechanism
Neodiosmin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a signature metabolite induced in the process of ETI and PTI activation in plants .
Metabolic Pathways
Neodiosmin is involved in metabolic pathways that include interactions with enzymes or cofactors . It is part of the biosynthesis route of neodiosmin .
准备方法
合成路线和反应条件
新橙皮苷可以通过橙皮素的糖基化来合成。 该过程涉及使用尿苷二磷酸(UDP)-糖基转移酶(UGTs),它催化类黄酮的糖基化 . 特别是,两种新型的 UGTs,Ach14791 (AcUGT73C18) 和 Ach15849 (AcUGT79B37) 已被鉴定出来,它们能够通过一锅法酶催化级联反应促进新橙皮苷的生物合成 .
工业生产方法
新橙皮苷的工业生产通常涉及从植物来源提取和纯化,特别是从柑橘类水果中提取和纯化。 该过程包括橙皮苷的脱氢,橙皮苷是一种存在于柑橘果皮中的黄烷酮糖苷 . 这种方法可以有效控制杂质,并允许回收和循环利用制造过程中涉及的试剂 .
化学反应分析
反应类型
新橙皮苷会经历各种化学反应,包括:
氧化: 新橙皮苷可以被氧化形成橙皮素,该过程涉及去除糖基部分。
糖基化: 将糖基部分添加到橙皮素中形成新橙皮苷。
水解: 在酸性或酶促条件下,新橙皮苷分解成其苷元(橙皮素)和糖部分。
常用试剂和条件
氧化: 通常涉及使用氧化剂,如吡啶中的碘.
糖基化: 使用 UDP-糖基转移酶和 UDP-糖作为底物.
水解: 在酸性条件下或使用特定酶进行。
主要产物
橙皮素: 新橙皮苷的苷元形式,通过水解或氧化获得。
糖基部分: 由新橙皮苷中糖苷键断裂产生。
相似化合物的比较
类似化合物
独特性
新橙皮苷因其在增强植物免疫和其在人类中潜在的治疗应用中的双重作用而独一无二。 它能够作为植物免疫反应中的特征代谢物,使其区别于其他类黄酮 .
属性
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCNKWWXYVWTLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diosmetin 7-neohesperidoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38665-01-9 | |
Record name | Diosmetin 7-neohesperidoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
266 - 268 °C | |
Record name | Diosmetin 7-neohesperidoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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